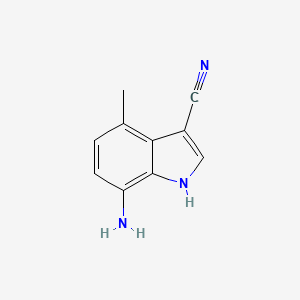
7-amino-4-methyl-1H-indole-3-carbonitrile
Cat. No. B1339844
M. Wt: 171.2 g/mol
InChI Key: SHVBJIBHAKCNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07754894B2
Procedure details


After suspending 400 g (1.99 mol) of the 3-cyano-4-methyl-7-nitro-1H-indole obtained in Example 1A in a mixture of 6 L of ethyl acetate and 6 L of methanol, the suspension was subjected to hydrogenation in the presence of 40 g of 10% palladium-carbon at ordinary temperature, 4 atmospheres. After removing the catalyst by filtration, the filtrate was treated with activated carbon and concentrated to give crude crystals. The crude crystals were dissolved in 6 L of 1,2-dimethoxyethane at an external temperature of 60° C., and then 12 L of water was added dropwise. Upon confirming precipitation of crystals, the mixture was stirred for 1.5 hours while cooling in an ice bath and filtered, and the crystals were washed twice with water (1 L). The crystals were air-dried at 50° C. for 16 hours to give 289 g of the title compound (yield: 84.8%).





Name
palladium-carbon
Quantity
40 g
Type
catalyst
Reaction Step Five

Name
Yield
84.8%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[C:11]2[C:6](=[C:7]([N+:13]([O-])=O)[CH:8]=[CH:9][C:10]=2[CH3:12])[NH:5][CH:4]=1)#[N:2].O>C(OCC)(=O)C.CO.COCCOC.[C].[Pd]>[NH2:13][C:7]1[CH:8]=[CH:9][C:10]([CH3:12])=[C:11]2[C:6]=1[NH:5][CH:4]=[C:3]2[C:1]#[N:2] |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
400 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=CNC2=C(C=CC(=C12)C)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
12 L
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
6 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
6 L
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Four
|
Name
|
|
|
Quantity
|
6 L
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Step Five
|
Name
|
palladium-carbon
|
|
Quantity
|
40 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 1.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing the catalyst
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the filtrate was treated with activated carbon
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give crude crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitation of crystals
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling in an ice bath
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the crystals were washed twice with water (1 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals were air-dried at 50° C. for 16 hours
|
|
Duration
|
16 h
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=CC(=C2C(=CNC12)C#N)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 289 g | |
| YIELD: PERCENTYIELD | 84.8% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
